molecular formula C7H5N3O B085411 2-(1,2,4-Oxadiazol-3-yl)pyridine CAS No. 13389-59-8

2-(1,2,4-Oxadiazol-3-yl)pyridine

Cat. No. B085411
CAS RN: 13389-59-8
M. Wt: 147.13 g/mol
InChI Key: ZAAIEOSUVDRLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-Oxadiazol-3-yl)pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely studied for its unique properties and potential benefits in scientific research.

Mechanism Of Action

The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)pyridine is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the inhibition of enzymes and the modulation of protein-protein interactions.

Biochemical And Physiological Effects

Studies have shown that 2-(1,2,4-Oxadiazol-3-yl)pyridine has potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties and may have potential as a treatment for various inflammatory diseases. Additionally, this compound has been shown to have potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(1,2,4-Oxadiazol-3-yl)pyridine is its versatility in scientific research. It can be used as a ligand in coordination chemistry, as a bioimaging agent, and as a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.

Future Directions

- Further studies are needed to fully understand the mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)pyridine.
- Studies are needed to investigate the potential use of this compound in the development of new drugs and therapies.
- Further research is needed to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
- Studies are needed to investigate the potential use of this compound in the treatment of cancer and to further understand its anti-cancer properties.

Synthesis Methods

The synthesis of 2-(1,2,4-Oxadiazol-3-yl)pyridine involves the reaction of 2-pyridine carboxylic acid hydrazide with phosphorous oxychloride and dimethylformamide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)pyridine has found various applications in scientific research. It is used as a ligand in coordination chemistry, and it has been shown to exhibit fluorescence properties that make it suitable for use in bioimaging applications. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAIEOSUVDRLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296430
Record name 2-(1,2,4-Oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-3-yl)pyridine

CAS RN

13389-59-8
Record name NSC109301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,2,4-Oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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